2-(Naphthalen-1-yl)benzaldehyde
Overview
Description
2-(Naphthalen-1-yl)benzaldehyde is a chemical compound with the molecular formula C17H12O. It has a molecular weight of 232.28 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of 2-(Naphthalen-1-yl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 1-bromobenzaldehyde, sodium carbonate, and 1-naphthaleneboronic acid in N,N-dimethylformamide/water . Another method involves the use of metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 2-(Naphthalen-1-yl)benzaldehyde consists of a benzaldehyde group attached to a naphthalene group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
2-(Naphthalen-1-yl)benzaldehyde can participate in various chemical reactions. For example, it can be used in the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone . It can also react with thiosemicarbazide to form 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Naphthalen-1-yl)benzaldehyde include its molecular weight (232.28), molecular formula (C17H12O), and its use in organic synthesis .Scientific Research Applications
Synthesis of Naphthalene Derivatives : A method for synthesizing naphthalene derivatives using Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes is efficient and practical, with advantages such as cheap catalysts and mild conditions (Zhu et al., 2013).
Oxidation by Naphthalene Dioxygenase : Naphthalene dioxygenase from Pseudomonas sp. can oxidize benzaldehyde derivatives, indicating potential biotechnological applications for environmental remediation or synthetic biology (Lee & Gibson, 1996).
Optical and Electrochemical Properties : Schiff bases synthesized from 2-naphthylamine and benzaldehyde exhibit significant thermal stability, photoluminescence properties, and potential for optoelectronic applications, as they emit blue light and show electrochemical activity (Sęk et al., 2015).
Aerobic Oxidative Dehydrogenation : A Cu(OAc)2-catalyzed method for forming heptacyclic quinolizino[3,4,5,6-kla]perimidines via aerobic oxidative dehydrogenation of naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde highlights a novel synthetic pathway for complex heterocyclic compounds (Feng et al., 2017).
Catalytic Oxidation Studies : Catalytic oxidation studies of naphthalene with palladium and copper(I)/(II) redox couple demonstrate significant yields of products like 1-naphthol and 1,4-naphthoquinone, offering insights into potential industrial applications (Kuroda et al., 1991).
Molecular Docking and Anti-Inflammatory Agents : Synthesized N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, prepared by reacting benzaldehyde derivatives with an intermediate, exhibit promising anti-inflammatory properties and COX-2 inhibition, indicating potential pharmacological applications (Devi et al., 2020).
Atmospheric Oxidation Mechanism : A study on the atmospheric oxidation mechanism of naphthalene by OH radicals highlights the formation of products like 2-formylcinnamaldehyde, providing insights into environmental chemistry and pollutant transformation processes (Zhang et al., 2012).
Future Directions
properties
IUPAC Name |
2-naphthalen-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQFERWDGKJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)benzaldehyde |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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